ACETYL-AMYLIN (8-37) (HUMAN)
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Overview
Description
Acetyl-Amylin (8-37) (Human): is a peptide fragment derived from the human amylin protein. Amylin is a 37-amino acid peptide hormone co-secreted with insulin by pancreatic beta cells. This fragment, specifically the acetylated form of residues 8-37, acts as an antagonist to amylin, meaning it can inhibit the biological effects of amylin. This compound is particularly significant in research related to diabetes and metabolic disorders .
Mechanism of Action
Target of Action
The primary target of Acetyl-Amylin (8-37) (Human) is the Amylin Receptor (AMYR) . Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a hormone that is co-secreted with insulin from the pancreatic β-cells . The Amylin Receptor is involved in glycemic regulation by slowing gastric emptying and promoting satiety, thereby preventing post-prandial spikes in blood glucose levels .
Mode of Action
Acetyl-Amylin (8-37) (Human) acts as a specific antagonist to the Amylin Receptor . By binding to these receptors, it inhibits the action of amylin, thereby modulating the effects of this hormone .
Biochemical Pathways
Amylin has the potential to exert an autocrine or paracrine effect on islet insulin secretion . By antagonizing the action of amylin, Acetyl-Amylin (8-37) (Human) can influence the secretion of insulin, thereby playing a role in the regulation of glucose levels .
Result of Action
The antagonistic action of Acetyl-Amylin (8-37) (Human) on the Amylin Receptor can lead to changes in insulin secretion and potentially affect glucose regulation . .
Biochemical Analysis
Biochemical Properties
Acetyl-Amylin (8-37) (Human) has been shown to exert an autocrine or paracrine effect on islet insulin secretion This suggests that it interacts with various enzymes and proteins involved in insulin secretion
Cellular Effects
The cellular effects of Acetyl-Amylin (8-37) (Human) are largely related to its role in insulin secretion. By influencing this process, it can have a significant impact on various types of cells and cellular processes. For instance, it may influence cell function by affecting cell signaling pathways related to insulin secretion, gene expression patterns in pancreatic β-cells, and cellular metabolism .
Molecular Mechanism
It is known to be a specific antagonist of Amylin, suggesting that it may exert its effects by binding to Amylin receptors and inhibiting their activity . This could potentially lead to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.
Metabolic Pathways
It is known to be involved in insulin secretion, suggesting that it may interact with enzymes and cofactors involved in this process
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Amylin (8-37) (Human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, often enhanced by microwave-assisted synthesis to improve yield and reduce reaction times. The peptide is then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The peptide can undergo oxidation, particularly at methionine and cysteine residues, if present.
Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives during SPPS.
Major Products:
Oxidation: Oxidized peptide forms.
Reduction: Reduced peptide forms with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Chemistry:
- Used as a model peptide in studies of peptide synthesis and modification.
Biology:
- Investigated for its role in modulating insulin secretion and glucose metabolism.
- Studied for its effects on lipid metabolism and insulin sensitivity in animal models .
Medicine:
- Potential therapeutic applications in diabetes management as an amylin antagonist.
- Research into its effects on osteoblast proliferation and bone metabolism .
Industry:
- Utilized in the development of peptide-based drugs and therapeutic agents.
Comparison with Similar Compounds
Pramlintide: An amylin analog used in diabetes treatment.
Comparison:
Pramlintide: differs from Acetyl-Amylin (8-37) (Human) in that it is a full-length analog of amylin and is used clinically to manage blood glucose levels.
Cagrilintide: is designed for prolonged action and has shown efficacy in weight reduction, unlike Acetyl-Amylin (8-37) (Human), which is primarily used in research settings .
Acetyl-Amylin (8-37) (Human) stands out due to its specific antagonistic properties and its utility in studying the physiological roles of amylin and related peptides.
Properties
CAS No. |
178603-79-7 |
---|---|
Molecular Formula |
C140H218N42O46 |
Molecular Weight |
3225.532 |
InChI |
InChI=1S/C140H218N42O46/c1-20-66(12)108(136(225)170-83(41-62(4)5)120(209)173-95(57-185)132(221)176-97(59-187)133(222)182-111(72(18)190)139(228)172-92(51-103(146)198)127(216)177-106(64(8)9)134(223)153-54-105(200)158-93(55-183)129(218)169-91(50-102(145)197)128(217)181-110(71(17)189)138(227)161-81(112(147)201)43-76-33-35-78(192)36-34-76)179-115(204)68(14)156-104(199)53-152-116(205)85(44-74-28-23-21-24-29-74)165-124(213)89(48-100(143)195)167-125(214)90(49-101(144)196)168-130(219)94(56-184)175-131(220)96(58-186)174-122(211)87(46-77-52-150-60-154-77)171-135(224)107(65(10)11)178-126(215)84(42-63(6)7)164-121(210)86(45-75-30-25-22-26-31-75)166-123(212)88(47-99(142)194)162-113(202)69(15)157-119(208)82(40-61(2)3)163-117(206)79(32-27-39-151-140(148)149)159-118(207)80(37-38-98(141)193)160-137(226)109(70(16)188)180-114(203)67(13)155-73(19)191/h21-26,28-31,33-36,52,60-72,79-97,106-111,183-190,192H,20,27,32,37-51,53-59H2,1-19H3,(H2,141,193)(H2,142,194)(H2,143,195)(H2,144,196)(H2,145,197)(H2,146,198)(H2,147,201)(H,150,154)(H,152,205)(H,153,223)(H,155,191)(H,156,199)(H,157,208)(H,158,200)(H,159,207)(H,160,226)(H,161,227)(H,162,202)(H,163,206)(H,164,210)(H,165,213)(H,166,212)(H,167,214)(H,168,219)(H,169,218)(H,170,225)(H,171,224)(H,172,228)(H,173,209)(H,174,211)(H,175,220)(H,176,221)(H,177,216)(H,178,215)(H,179,204)(H,180,203)(H,181,217)(H,182,222)(H4,148,149,151)/t66-,67-,68-,69-,70+,71+,72+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-,111-/m0/s1 |
InChI Key |
NIRUKDPRGCIIJB-KPAXONNNSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
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